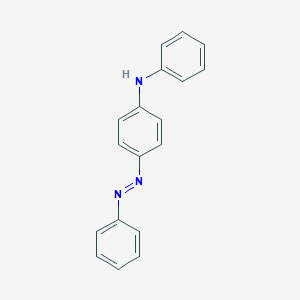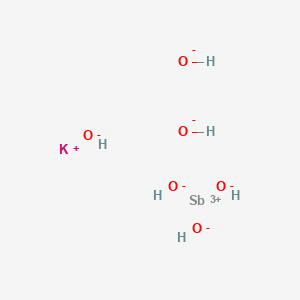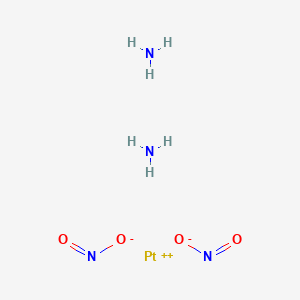
二氨基二亚硝酸铂(II)
描述
Diamminedinitritoplatinum(II), with the chemical formula Pt(NH3)2(NO2)2, is a coordination complex belonging to the platinum group metals. This compound features a platinum center bonded to two ammine (NH3) ligands and two nitrite (NO2) ligands. It is commonly used in the field of medicinal chemistry and has shown potential as an anticancer agent due to its cytotoxic properties .
科学研究应用
Diamminedinitritoplatinum(II) has a wide range of applications in scientific research:
作用机制
Target of Action
Diamminedinitritoplatinum(II), also known as P salt, is an active precursor extensively used in the preparation of platinum-based catalysts . The primary targets of this compound are the supports such as carbon black and graphene nanosheets .
Mode of Action
The compound interacts with its targets by serving as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . This interaction results in the formation of these alloy nanowires, which are crucial in various applications.
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of co x pt 1-x alloy nanowires . These nanowires can have various downstream effects depending on their application in different fields.
Pharmacokinetics
As a platinum source, its bioavailability would be crucial in the synthesis of co x pt 1-x alloy nanowires .
Result of Action
The molecular and cellular effects of Diamminedinitritoplatinum(II)'s action primarily involve the formation of Co X Pt 1-X alloy nanowires . These nanowires are essential in various applications, including the preparation of platinum-based catalysts .
生化分析
Biochemical Properties
Diamminedinitritoplatinum(II) interacts with various enzymes, proteins, and other biomolecules. It is used as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diamminedinitritoplatinum(II) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Diamminedinitritoplatinum(II) typically involves the following steps:
Dissolution of Metal Platinum: Metal platinum is dissolved in aqua regia to prepare chloroplatinic acid.
Formation of Potassium Chloroplatinate: Chloroplatinic acid and potassium chloride are prepared into 10% solutions, respectively. The chloroplatinic acid solution is heated, and potassium chloride solution is added under stirring, forming a precipitate of potassium chloroplatinate.
Reaction with Sodium Nitrite: The potassium chloroplatinate is mixed with water and heated on a sand bath. A 40% sodium nitrite solution is added, and the temperature is controlled at 105°C until the reaction is complete, resulting in a yellow-green solution.
Addition of Ammonia Water: After cooling, ammonia water (25%) is added, and the mixture is left overnight.
Industrial Production Methods: An alternative method involves using hydrazine hydrochloride as a reducing agent to reduce chloroplatinic acid into chloroplatinous acid. Tetraammineplatinum dichloride is then prepared, which reacts with excess sodium nitrite to yield Diamminedinitritoplatinum(II) .
化学反应分析
Types of Reactions: Diamminedinitritoplatinum(II) undergoes various chemical reactions, including:
Oxidation: It can be used as a catalyst in oxidation reactions, such as the oxidation of olefins and alkanes.
Reduction: It can participate in reduction reactions, often involving the reduction of nitrite ligands.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or oxygen.
Reduction Reactions: Reducing agents such as hydrazine or sodium borohydride are commonly used.
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products:
Oxidation Products: Oxidized forms of the substrates, such as epoxides from olefins.
Reduction Products: Reduced forms of the substrates, such as amines from nitro compounds.
Substitution Products: New coordination complexes with different ligands.
相似化合物的比较
Diamminedinitritoplatinum(II) can be compared with other platinum-based compounds such as:
Cisplatin: Another platinum-based anticancer agent that forms DNA cross-links but has different ligands (chloride instead of nitrite).
Carboplatin: Similar to cisplatin but with a different leaving group, making it less toxic.
Oxaliplatin: Contains oxalate ligands and is used in the treatment of colorectal cancer.
属性
IUPAC Name |
azane;platinum(2+);dinitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOUENTVTAXLPG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N(=O)[O-].N(=O)[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N4O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-02-3 | |
| Record name | Platinum, diamminebis(nitrito-.kappa.N)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammineplatinum(II) nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B85595.png)
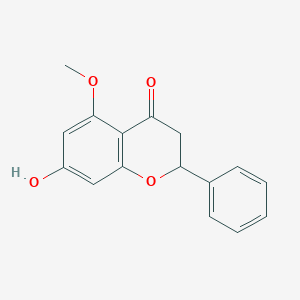

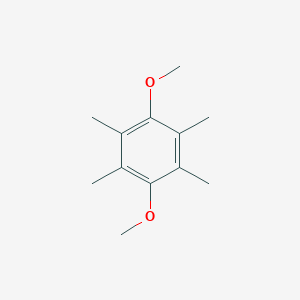
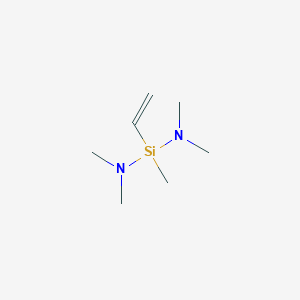
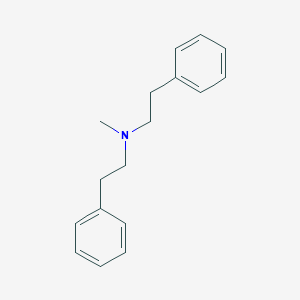
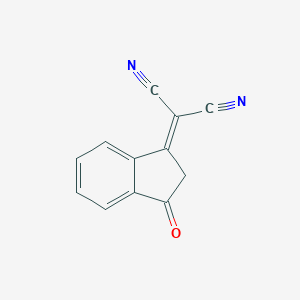
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
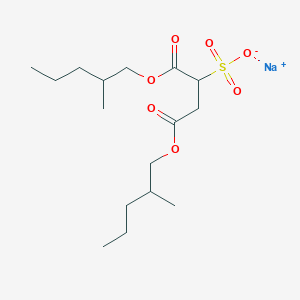
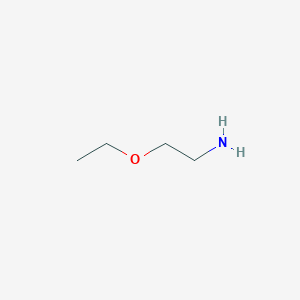
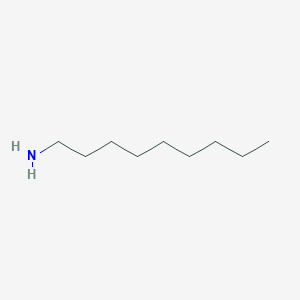
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
